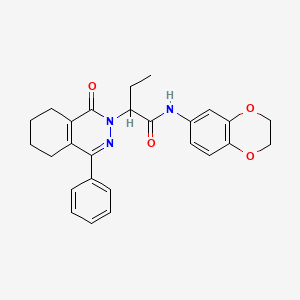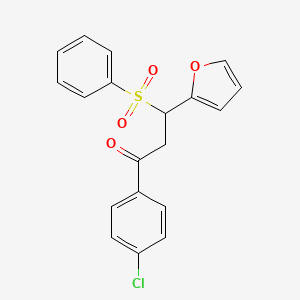![molecular formula C23H32N2O2 B4983366 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4983366.png)
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,5-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,5-dimethylphenyl)piperazine, commonly known as DOM or STP, is a psychoactive drug that belongs to the phenethylamine and piperazine families. It was first synthesized by Alexander Shulgin in the 1960s and has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, the compound also has potential applications in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of DOM involves the activation of serotonin receptors, particularly the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of the drug. Activation of these receptors leads to changes in neuronal activity in various regions of the brain, including the prefrontal cortex, temporal lobe, and limbic system. These changes are thought to be responsible for the altered perception, mood, and thought processes experienced by users of the drug.
Biochemical and Physiological Effects
DOM has a number of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. The drug also causes dilation of the pupils, muscle tension, and altered perception of time and space. These effects are thought to be due to the activation of serotonin receptors in various regions of the brain.
Advantages and Limitations for Lab Experiments
One advantage of using DOM in lab experiments is its potent hallucinogenic effects, which can be used to study the effects of hallucinogens on the brain and behavior. However, the drug also has a number of limitations, including its potential for abuse and the fact that it is illegal in many countries. Additionally, the high doses required to produce the desired effects can be toxic and potentially lethal, making it difficult to use in animal studies.
Future Directions
There are several future directions for research involving DOM, including the development of new compounds that target specific serotonin receptors, as well as the use of these compounds in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to determine the long-term effects of DOM use on the brain and behavior, as well as the potential risks and benefits of using these compounds in a clinical setting.
Synthesis Methods
The synthesis of DOM involves several steps, including the condensation of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction and alkylation to form 2,5-dimethoxyphenethylamine. The final step involves the reaction of 2,5-dimethoxyphenethylamine with 3,4-dimethoxyphenylacetone and formaldehyde to form DOM.
Scientific Research Applications
DOM has been used in scientific research to study the effects of hallucinogens on the brain and behavior. Studies have shown that DOM has a high affinity for serotonin receptors, particularly the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of the drug. The compound has also been used to study the effects of hallucinogens on learning and memory, as well as the potential therapeutic applications of these compounds in treating psychiatric disorders.
properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-17-6-7-18(2)21(14-17)25-12-10-24(11-13-25)19(3)15-20-8-9-22(26-4)23(16-20)27-5/h6-9,14,16,19H,10-13,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVNPOSYZRWQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(C)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-dimethyl-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4983284.png)
![3-{[2-(4-morpholinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4983285.png)





![2-[(2-fluorophenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4983327.png)
![N-(3-chloro-4-methylphenyl)-2-{5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4983350.png)


![1,3-dioxo-N-1,3-thiazol-2-yl-2-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-5-isoindolinecarboxamide](/img/structure/B4983363.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983383.png)
